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Compound of Interest

Compound Name: Aprinocarsen

Cat. No.: B585716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of Aprinocarsen, an

antisense oligonucleotide (ASO) targeting protein kinase C-α (PKC-α), against other ASOs with

publicly available clinical trial data. The information is intended to offer a landscape view of the

safety profiles within this therapeutic class, supported by experimental data and

methodologies.

Comparative Toxicity Data of Selected ASOs
The following tables summarize the key toxicity findings for Aprinocarsen and other ASOs,

focusing on common adverse events associated with this class of drugs: hepatotoxicity, renal

toxicity, thrombocytopenia, and injection site reactions.
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Drug Name (Target) Indication
Key Hepatotoxicity
Findings

Aprinocarsen (PKC-α)
Recurrent High-Grade

Astrocytomas

Grade 4 AST elevation was

observed in 1 out of 21

patients (4.8%).

Inotersen (Tegsedi)

(Transthyretin)

Hereditary Transthyretin-

Mediated Amyloidosis

The label includes a warning

for hepatotoxicity.[1]

Givosiran (Givlaari)

(Aminolevulinate Synthase 1)
Acute Hepatic Porphyria

Transaminase (ALT) elevations

of at least 3 times the upper

limit of normal (ULN) were

seen in 15% of patients.[2][3]

These elevations typically

occurred 3 to 5 months after

starting treatment.[2][3][4]

Nusinersen (Spinraza) (SMN2) Spinal Muscular Atrophy
Not associated with liver

injuries.[1]

Patisiran (Onpattro)

(Transthyretin)

Hereditary Transthyretin-

Mediated Amyloidosis with

Polyneuropathy

Mild and transient serum

aminotransferase elevations

occurred in about 20% of

patients receiving patisiran

compared to 10% in the

placebo group.[5]

Inclisiran (Leqvio) (PCSK9) Hypercholesterolemia

Elevations in serum hepatic

transaminases between >1x

and ≤3x the upper limit of

normal (ULN) were more

frequent in patients on

inclisiran (ALT: 19.7%, AST:

17.2%) compared to placebo

(ALT: 13.6%, AST: 11.1%).[6]

However, ALT levels above 3

times the ULN occurred in only

1.2% of patients.[7]
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Drug Name Key Renal Toxicity Findings

Aprinocarsen
No significant renal toxicities were reported in

the cited study.

Inotersen (Tegsedi)

Can cause glomerulonephritis, which may lead

to dialysis-dependent renal failure.[8] In a

clinical study, glomerulonephritis occurred in 3%

of patients treated with Tegsedi.[8]

Givosiran (Givlaari)

Increases in serum creatinine and decreases in

eGFR have been reported.[2][3] 15% of patients

experienced a renal-related adverse reaction,

with a median creatinine increase of 0.07 mg/dL

at Month 3.[2][3]

Nusinersen (Spinraza)

Renal toxicity, including potentially fatal

glomerulonephritis, has been observed.[9][10] In

sham-controlled studies, 58% of patients treated

with Spinraza had elevated urine protein,

compared to 34% of control patients.[9]

Patisiran (Onpattro) No significant renal toxicity has been reported.

Inclisiran (Leqvio)

The safety profile was consistent in patients with

renal impairment, although it was not studied in

patients with end-stage renal disease.[11]
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Drug Name
Key Thrombocytopenia and Coagulation
Abnormality Findings

Aprinocarsen
Grade 3 thrombocytopenia was observed in 3

out of 21 patients (14.3%).

Inotersen (Tegsedi)

Causes reductions in platelet count that can

lead to life-threatening thrombocytopenia.[12]

Platelet counts below 100 x 10^9/L occurred in

25% of patients, and 3% experienced sudden

severe thrombocytopenia.[12]

Givosiran (Givlaari) Not reported as a common adverse event.

Nusinersen (Spinraza)

Coagulation abnormalities and

thrombocytopenia, including acute severe

cases, have been observed.[9]

Patisiran (Onpattro) Not reported as a common adverse event.

Inclisiran (Leqvio) No significant findings reported.
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Drug Name Key Injection Site Reaction (ISR) Findings

Aprinocarsen
Administered via continuous intravenous

infusion, so ISRs are not a primary concern.

Inotersen (Tegsedi)

Injection site reactions are among the most

common adverse reactions, occurring in at least

20% of patients.[8][12]

Givosiran (Givlaari)

ISRs were reported in 25% of patients, with

symptoms including erythema, pain, and

pruritus.[2][3][4]

Nusinersen (Spinraza)

Administered intrathecally; common adverse

reactions are related to the lumbar puncture

procedure, such as headache, vomiting, and

back pain.[13]

Patisiran (Onpattro)
Infusion-related reactions were experienced by

19% of patients.[14]

Inclisiran (Leqvio)

ISRs occurred in 8.2% of patients treated with

inclisiran compared to 1.8% of those on

placebo.[6] These reactions were generally mild

and transient.[6][15]

Experimental Protocols
The toxicity data presented are primarily derived from clinical trial observations. The

methodologies for assessing these toxicities generally follow standard clinical practice:

Hepatotoxicity Assessment: This is primarily monitored through routine liver function tests

(LFTs). The key markers include serum levels of alanine aminotransferase (ALT) and

aspartate aminotransferase (AST).[2][3] Elevations of these enzymes, particularly multiples

of the upper limit of normal (ULN), are indicative of liver cell injury.

Nephrotoxicity Assessment: Renal function is monitored by measuring serum creatinine

levels and calculating the estimated glomerular filtration rate (eGFR).[2][3] Urinalysis is also

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/label/2018/211172lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/211172s004lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://investors.alnylam.com/press-release?id=24946
https://www.ema.europa.eu/en/documents/product-information/spinraza-epar-product-information_en.pdf
https://www.ncbi.nlm.nih.gov/books/NBK589768/
https://www.ema.europa.eu/en/documents/product-information/leqvio-epar-product-information_en.pdf
https://www.ema.europa.eu/en/documents/product-information/leqvio-epar-product-information_en.pdf
https://dhpp.hpfb-dgpsa.ca/review-documents/resource/SBD00556
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2019/0212194s000lbl.pdf
https://www.givlaarihcp.com/sites/default/files/2020-09/GIVLAARI%20HCP%20Brochure.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b585716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


performed to detect proteinuria.[9] For some ASOs like Nusinersen, quantitative spot urine

protein testing is recommended at baseline and before each dose.[9]

Thrombocytopenia and Coagulation Monitoring: Platelet counts are monitored through

regular complete blood counts (CBCs). For ASOs with a known risk of thrombocytopenia,

such as Inotersen, more frequent monitoring is implemented.[12] Coagulation parameters

like prothrombin time (PT) and activated partial thromboplastin time (aPTT) may also be

assessed.

Injection Site Reaction (ISR) Evaluation: ISRs are assessed through visual inspection and

patient reporting. The severity of reactions is typically graded based on erythema, induration,

and tenderness.

Signaling Pathways and Experimental Workflows
ASO-Induced Immune Activation Pathways
A significant aspect of ASO toxicity is related to the activation of the innate immune system.

Two key pathways have been identified: the complement pathway and the Toll-like receptor 9

(TLR9) pathway. These are often triggered by the phosphorothioate (PS) backbone

modifications common in many ASOs.
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ASO-Induced Immune Activation Pathways
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General Experimental Workflow for Preclinical ASO
Toxicity Screening
The preclinical assessment of ASO toxicity involves a tiered approach, starting with in vitro

assays and progressing to in vivo animal models before human clinical trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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